molecular formula C22H20N4O5S2 B2944782 N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide CAS No. 1251562-35-2

N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide

Cat. No.: B2944782
CAS No.: 1251562-35-2
M. Wt: 484.55
InChI Key: GTPRFTOJFSSDBD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide is an organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a 3,5-dimethylphenyl group, a 3-thienyl group, and an isonicotinamide moiety

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide typically involves the reaction of 3,5-dimethylphenylamine with 2-(3-thienyl)isonicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isonicotinamides.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide can be compared with other isonicotinamide derivatives, such as:

  • N-(3,5-dimethylphenyl)-isonicotinamide
  • N-(3-thienyl)-isonicotinamide
  • N-(3,5-dimethylphenyl)-2-(2-thienyl)isonicotinamide

These compounds share similar structural features but differ in the substitution pattern on the phenyl or thienyl rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide involves the reaction of 3-thiophene carboxylic acid with 3,5-dimethylaniline to form 3-(3,5-dimethylphenyl)thiophene-2-carboxylic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with isonicotinamide to form the final product.", "Starting Materials": [ "3-thiophene carboxylic acid", "3,5-dimethylaniline", "thionyl chloride", "isonicotinamide" ], "Reaction": [ "Step 1: React 3-thiophene carboxylic acid with 3,5-dimethylaniline in the presence of a coupling agent such as EDCI or DCC to form 3-(3,5-dimethylphenyl)thiophene-2-carboxylic acid.", "Step 2: Convert the intermediate to the corresponding acid chloride using thionyl chloride in the presence of a base such as pyridine.", "Step 3: React the acid chloride with isonicotinamide in the presence of a base such as triethylamine to form N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide." ] }

CAS No.

1251562-35-2

Molecular Formula

C22H20N4O5S2

Molecular Weight

484.55

IUPAC Name

N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-methylsulfanyl-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C22H20N4O5S2/c1-30-15-10-6-4-8-13(15)23-17(27)12-25-19-18(33-21(24-19)32-3)20(28)26(22(25)29)14-9-5-7-11-16(14)31-2/h4-11H,12H2,1-3H3,(H,23,27)

InChI Key

GTPRFTOJFSSDBD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC(=N3)SC

solubility

not available

Origin of Product

United States

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